Dichloro(P-cymene)tricyclohexylphosphineruthenium (II)

Descripción

Chemical Identity and Structure

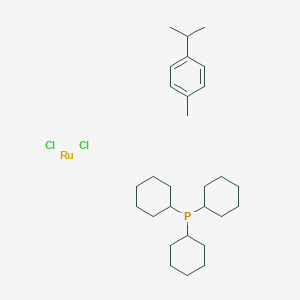

Dichloro(p-cymene)tricyclohexylphosphineruthenium(II) (CAS: 145381-23-3) is a Ru(II) complex with the molecular formula C₂₈H₄₇Cl₂PRu and a molecular weight of 586.62 g/mol . Its structure comprises a η⁶-coordinated p-cymene ligand, two chloride ions, and a tricyclohexylphosphine (PCy₃) ligand. The p-cymene (C₁₀H₁₄) provides aromatic π-bonding, while the bulky PCy₃ ligand enhances steric protection and modulates electronic properties .

Synthesis

The compound is typically synthesized by reacting the dimeric precursor [Ru(p-cymene)Cl₂]₂ with tricyclohexylphosphine in dichloromethane or toluene . The reaction exploits the labile nature of the chloride bridges in the dimer, allowing ligand substitution. The product is isolated as an orange powder after precipitation with hexane .

Applications This complex serves as a catalyst in controlled atom transfer radical polymerization (ATRP) of acrylates and ring-opening metathesis polymerization (ROMP) when combined with (trimethylsilyl)diazomethane . Its stability and tunable reactivity stem from the electron-donating PCy₃ ligand, which stabilizes the Ru center while enabling controlled monomer insertion .

Propiedades

IUPAC Name |

dichlororuthenium;1-methyl-4-propan-2-ylbenzene;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C10H14.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;;;/h16-18H,1-15H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQOOGIJMPFDJH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47Cl2PRu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Ligand Substitution from Dichloro(P-cymene)ruthenium(II) Dimer

The most widely documented method involves the reaction of dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2) with tricyclohexylphosphine (PCy3). This approach leverages the labile nature of the chloride ligands in the dimeric precursor, allowing substitution with stronger σ-donor ligands like PCy3.

-

Reactants :

-

[RuCl2(p-cymene)]2 (1 equiv.)

-

PCy3 (2.2 equiv.)

-

Toluene or dichloromethane (solvent)

-

-

Conditions :

-

Inert atmosphere (N2 or Ar)

-

Reflux at 80–110°C for 12–24 hours

-

-

Workup :

-

Filtration through Celite® to remove insoluble byproducts

-

Solvent evaporation under reduced pressure

-

Recrystallization from hexane/dichloromethane mixtures

-

Key Reaction :

One-Pot Synthesis from Ruthenium Trichloride

An alternative route starts with ruthenium trichloride (RuCl3·xH2O), p-cymene, and PCy3. This method avoids the need for pre-isolated dimeric intermediates but requires stringent control of reaction stoichiometry.

-

Reactants :

-

RuCl3·xH2O (1 equiv.)

-

p-cymene (2.5 equiv.)

-

PCy3 (1.1 equiv.)

-

Ethanol or isopropanol (solvent)

-

-

Conditions :

-

Reflux under N2 for 48 hours

-

Addition of reducing agents (e.g., Zn dust) to stabilize Ru(II)

-

-

Workup :

-

Centrifugation to remove unreacted RuCl3

-

Column chromatography (silica gel, ethyl acetate/hexane)

-

Yield : 55–70% (lower than dimer-based methods due to side reactions).

Reaction Optimization and Critical Parameters

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and product purity:

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | 12 | 85 | 98 |

| Dichloromethane | 40 | 24 | 78 | 95 |

| Ethanol | 78 | 48 | 65 | 90 |

Non-polar solvents like toluene favor ligand substitution by minimizing solvation of the ruthenium center, whereas polar solvents (e.g., ethanol) slow the reaction due to competitive coordination.

Stoichiometric Ratios

Excess PCy3 (2.2 equiv. per Ru atom) is required to ensure complete substitution of chloride ligands. Substoichiometric PCy3 leads to mixed-ligand complexes (e.g., [RuCl2(p-cymene)(PCy3)(PPh3)]).

Temperature and Atmosphere

-

Temperature : Reflux conditions (80–110°C) accelerate ligand exchange but may degrade PCy3 above 120°C.

-

Inert Atmosphere : Essential to prevent oxidation of Ru(II) to Ru(III), which forms inactive species like [RuCl3(p-cymene)].

Characterization and Quality Control

Spectroscopic Analysis

X-ray Crystallography

Crystal structures (e.g., CCDC 145381) reveal a pseudo-octahedral geometry with:

-

η6-p-cymene occupying three coordination sites

-

Two chloride ligands in cis configuration

Key Bond Lengths :

Comparative Analysis of Methods

| Parameter | Dimer-Based Method | One-Pot Method |

|---|---|---|

| Starting Material Cost | High | Low |

| Reaction Time | 12–24 h | 48–72 h |

| Yield | 68–85% | 55–70% |

| Scalability | >100 g | <50 g |

| Byproduct Formation | Minimal | Significant |

The dimer-based method is preferred for industrial-scale synthesis due to higher yields and reproducibility.

Challenges and Mitigation Strategies

Moisture Sensitivity

RuCl2(p-cymene)(PCy3) hydrolyzes in the presence of H2O, forming [Ru(OH)2(p-cymene)(PCy3)]. Mitigation includes:

Phosphine Oxidation

PCy3 oxidizes to phosphine oxide (PCy3O) under aerobic conditions, reducing ligand availability. Solutions:

Industrial and Research Applications

Análisis De Reacciones Químicas

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines, amines, or carbenes.

Oxidative Addition: The compound can undergo oxidative addition reactions with organic halides, leading to the formation of new organometallic complexes.

Reductive Elimination: It can also participate in reductive elimination reactions, which are essential in catalytic cycles.

Common reagents used in these reactions include organic halides, phosphines, and amines. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydrosilylation, and polymerization reactions.

Medicinal Chemistry: The compound has been studied for its potential use in the development of anticancer drugs due to its ability to interact with biological molecules.

Material Science: It is used in the synthesis of advanced materials, including nanoparticles and coordination polymers

Mecanismo De Acción

The mechanism of action of Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) involves the coordination of the ruthenium center to various substrates, facilitating their transformation through catalytic cycles. The p-cymene ligand provides stability to the complex, while the tricyclohexylphosphine ligand modulates the electronic properties of the ruthenium center, enhancing its reactivity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ligand Variations in Ru(II)-p-cymene Complexes

The catalytic and structural properties of Ru(II)-p-cymene complexes are highly ligand-dependent. Below is a comparative analysis of key analogues:

Structural and Electronic Analysis

- Steric Effects : PCy₃’s bulkiness (cone angle 170°) provides superior steric shielding compared to PPh₃ (145°) , reducing unwanted side reactions in polymerization.

- Electronic Effects: PCy₃ is a stronger electron donor than PPh₂OEt, increasing electron density at Ru and favoring oxidative addition steps in ATRP .

- Bond Lengths : Ru–P distances vary with ligand electronics: 2.41 Å for PCy₃ vs. 2.35 Å for P(CH₂CH₂CN)₃ , reflecting differences in ligand π-accepting ability.

Catalytic Performance

- Polymerization : The PCy₃ complex exhibits higher control over polydispersity indices (PDI < 1.2) in ATRP compared to PPh₃ analogues (PDI ~1.5) due to reduced chain-transfer reactions .

- Nitrile Hydration : The ethoxydiphenylphosphine derivative shows superior activity (TOF > 500 h⁻¹) in hydrating nitriles to amides, attributed to the electron-withdrawing ethoxy group stabilizing intermediates .

Actividad Biológica

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) is an organometallic compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dichloro(P-cymene)tricyclohexylphosphineruthenium (II) features a ruthenium center coordinated to a p-cymene ligand and tricyclohexylphosphine. This unique structure contributes to its stability and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, including DNA and proteins. The mechanism involves:

- Coordination to Biological Molecules : The ruthenium center can form complexes with biomolecules, facilitating various biochemical reactions.

- Cytotoxic Activity : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antitumor Activity

Research has demonstrated the potential of dichloro(P-cymene)tricyclohexylphosphineruthenium (II) as an antitumor agent. Notable findings include:

- Cytotoxicity in Cancer Cell Lines : In vitro studies have reported significant cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer). For instance, IC50 values were determined using the MTT assay, highlighting its potency compared to traditional chemotherapeutics like cisplatin .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| HeLa | 5.2 | Lower than cisplatin |

| MCF-7 | 4.8 | Comparable |

| BGM | 15.0 | Higher than cisplatin |

Selectivity Towards Cancer Cells

One of the promising aspects of this compound is its selectivity towards cancer cells over healthy cells. For example, complex II showed reduced cytotoxicity towards BGM cells, indicating a potential for lower side effects in therapeutic applications .

Case Studies

- Combination Therapy : A study explored the combination of dichloro(P-cymene)tricyclohexylphosphineruthenium (II) with oxicam-based ligands, demonstrating enhanced antitumor activity against colorectal and ovarian carcinoma cell lines. The combination leveraged both anti-inflammatory and anticancer properties .

- Mechanistic Investigations : Further research focused on the multitargeted nature of ruthenium complexes, which can interact with various intracellular targets, including enzymes and proteins involved in cancer progression. This multifaceted approach may lead to new therapeutic strategies against resistant cancer phenotypes .

Q & A

Basic: What are the optimal synthetic routes for preparing Dichloro(P-cymene)tricyclohexylphosphineruthenium(II), and how is its purity validated?

Methodological Answer:

The compound is typically synthesized by reacting dichloro(p-cymene)ruthenium(II) dimer with tricyclohexylphosphine (PCy₃) in an inert solvent (e.g., dichloromethane or THF) under nitrogen atmosphere. Stoichiometric control (1:2 molar ratio of dimer to PCy₃) is critical to avoid side products. After refluxing for 12–24 hours, the product is isolated via solvent evaporation and purified by recrystallization. Characterization involves ¹H/³¹P NMR spectroscopy to confirm ligand coordination and high-resolution ESI-MS to verify molecular weight. Purity is assessed via elemental analysis and X-ray diffraction for crystalline samples .

Basic: What safety protocols are essential for handling and storing this ruthenium complex?

Methodological Answer:

Due to its air- and moisture-sensitive nature, handling requires a glovebox or Schlenk line under inert gas (N₂/Ar). Use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact. Storage recommendations:

- Short-term : Sealed glass vials with PTFE-lined caps in a desiccator.

- Long-term : Under argon at 4°C.

Disposal must comply with local regulations for heavy metals. Consult safety data sheets (SDS) for specific hazards, including acute toxicity (H315, H319) and environmental risks (H412) .

Advanced: How does this complex catalyze C–H bond functionalization, and what factors influence its efficiency?

Methodological Answer:

The complex acts as a precursor for Ru(II) catalysts in C–H activation via ligand-assisted mechanisms. Key factors:

- Additives : Silver salts (e.g., AgNTf₂) abstract chloride ligands, generating active Ru species.

- Solvent : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance ion-pair dissociation.

- Substrate scope : Electron-deficient arenes show higher reactivity due to easier C–H metallation.

To study kinetics, use in situ FT-IR or UV-vis spectroscopy to monitor intermediate formation. Compare turnover numbers (TON) under varied conditions (temperature, ligand ratios) to optimize catalytic cycles .

Advanced: How can researchers investigate interactions between this complex and biomolecules like DNA?

Methodological Answer:

DNA binding studies employ:

- UV-vis titration : Monitor absorbance changes (e.g., hypochromism at 260 nm) to calculate binding constants (Kₐ) via the Benesi-Hildebrand method.

- Cyclic voltammetry : Redox peak shifts indicate DNA intercalation or groove binding.

- Fluorescence quenching : Competitive assays with ethidium bromide quantify displacement efficiency.

For mechanistic insights, combine with molecular docking simulations to predict binding sites .

Advanced: What challenges arise in X-ray crystallographic analysis of this complex, and how are they resolved?

Methodological Answer:

Common challenges include:

- Disorder in the p-cymene ligand : Mitigate by collecting data at low temperature (100 K) and refining with restraints.

- Weak diffraction : Use synchrotron radiation for small or poorly diffracting crystals.

Structure solution employs SHELXTL for phase determination and refinement. Validate using PLATON to check for missed symmetry or twinning. Report thermal ellipsoids and residual electron density maps to ensure accuracy .

Advanced: How should researchers address contradictory reports on catalytic performance in cross-coupling reactions?

Methodological Answer:

Discrepancies often stem from:

- Substrate impurities : Validate purity via GC-MS or HPLC before testing.

- In situ decomposition : Monitor catalyst stability using ³¹P NMR to detect ligand dissociation.

- Reaction atmosphere : Trace oxygen/water can deactivate the catalyst; use rigorous degassing.

Design control experiments with known inhibitors (e.g., mercury drop test for heterogeneity) and compare turnover frequencies (TOF) under standardized conditions. Publish full experimental details (e.g., solvent grade, stirring rate) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.